molecular formula C16H18N4O B15102777 N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B15102777
M. Wt: 282.34 g/mol
InChI Key: DTHOFIDGCWGJTO-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole and indole moiety. The compound consists of a central acetamide bridge connecting a 1,5-dimethylpyrazole ring and a 1-methylindole group. The pyrazole ring (1H-pyrazol-3-yl) is substituted with methyl groups at positions 1 and 5, while the indole unit (1H-indol-3-yl) is methylated at the 1-position.

Crystallographic studies on analogous compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, reveal hydrogen-bonding patterns and molecular packing influenced by substituents, which may extend to the target compound’s behavior in solid-state interactions .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C16H18N4O/c1-11-8-15(18-20(11)3)17-16(21)9-12-10-19(2)14-7-5-4-6-13(12)14/h4-8,10H,9H2,1-3H3,(H,17,18,21)

InChI Key

DTHOFIDGCWGJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound that combines a pyrazole ring and an indole moiety. It has a molecular formula of C16H18N4OC_{16}H_{18}N_4O and a molecular weight of 282.34 g/mol. This compound's structure includes a dimethyl-substituted pyrazole linked to an acetamide group, which is connected to a methyl-substituted indole. The presence of both pyrazole and indole rings is known for their biological activities.

Scientific Research Applications
this compound has potential applications in several fields.

  • Cancer Research Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines like HeLa and MCF-7. Mechanistic studies indicate that these compounds may induce apoptosis and inhibit tubulin polymerization, making them potential candidates for development as anticancer agents.
  • Interaction with Biological Targets Interaction studies reveal that this compound likely interacts with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. These interactions may involve binding to active sites on enzymes or altering signal transduction pathways within cells.

Structural Similarity and Biological Activity

Compound NameStructural FeaturesBiological Activity
N-(1H-pyrazol-3-yl)-2-(1H-indol-3-yl)acetamideLacks methyl and isopropyl groupsPotentially lower solubility and activity
N-(1,5-dimethyl-1H-pyrazol-3-y)-2-(1H-indol -3-y)acetamideSimilar but without isopropyl groupAltered interaction profile
N-(4-chlorophenyl)-2-(3-hydroxyimino methyl)-indole acetamidesContains hydroxyimino groupExhibits antioxidant properties

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine derivative. This reaction is critical for metabolic studies and functional group interconversion.

Conditions Products Reference
1M HCl, reflux (4–6 hours)2-(1-methyl-1H-indol-3-yl)acetic acid + 3-amino-1,5-dimethyl-1H-pyrazole
1M NaOH, reflux (3–5 hours)Sodium salt of 2-(1-methyl-1H-indol-3-yl)acetic acid + 3-amino-1,5-dimethyl-1H-pyrazole

Hydrolysis kinetics depend on the steric hindrance from the dimethylpyrazole and methylindole groups, with acidic conditions generally proceeding faster than basic hydrolysis.

Nucleophilic Substitution Reactions

The compound participates in substitution reactions at reactive sites, including the pyrazole ring and acetamide group. Pyrazole’s nitrogen atoms and the indole’s C3 position are key nucleophilic targets.

Substitution at the Acetamide Position

Chlorine substitution (where applicable) or functionalization of the acetamide’s methyl group enables diversification:

Nucleophile Conditions Product Reference
PyrazoleK₂CO₃, DMF, 80°C, 12 hoursN-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide
1,2,4-TriazoleK₂CO₃, DMF, 80°C, 10 hoursN-(1-methyl-1H-pyrazol-3-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

These substitutions enhance bioactivity, as seen in antiproliferative studies .

Cycloaddition and Heterocyclization

The pyrazole and indole rings may participate in cycloaddition reactions, though direct evidence for this compound is sparse. Structural analogs undergo:

  • Diels-Alder reactions : Indole’s conjugated system reacts with dienophiles (e.g., maleic anhydride).

  • Huisgen cycloaddition : Azide-alkyne reactions for triazole formation .

Functionalization via Coupling Reagents

The acetamide group can be modified using coupling agents like 1,1-carbonyldiimidazole (CDI) to form ureas or thioureas, though this is more common in synthesis than post-functionalization .

Comparative Reactivity of Structural Analogs

The dimethylpyrazole and methylindole substituents influence reactivity:

Analog Reactivity Difference Reference
N-(1H-pyrazol-3-yl)acetamideFaster hydrolysis due to reduced steric hindrance
N-(5-methyl-1H-pyrazol-3-yl)acetamideEnhanced electrophilic substitution at pyrazole C5

Key Research Findings

  • Substitution with pyrazole/triazole improves tubulin polymerization inhibition (IC₅₀ = 0.34–0.86 μM for MCF-7/HeLa cells) .

  • Hydrolysis products retain bioactivity, suggesting metabolic stability.

  • Steric effects from dimethylpyrazole slow nucleophilic attacks compared to non-methylated analogs .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Heterocycle(s) Key Substituents Biological Activity (If Reported) Reference ID
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide (Target) Pyrazole + Indole 1,5-dimethylpyrazole; 1-methylindole Not explicitly reported in evidence
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-bromophenyl; 4-methoxybenzyl FPR2 agonist; activates chemotaxis
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl; 3,4,5-trimethoxyphenyl Not explicitly reported (patent example)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Oxadiazole + Indole Indolylmethyl; thiol group Synthetic intermediate for antimicrobials
2-(1H-Benzimidazol-2-ylthio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole + Benzimidazole Benzothiazole-thio; 1,5-dimethylpyrazole Not explicitly reported

Key Observations:

Heterocyclic Diversity: The target compound’s pyrazole-indole combination contrasts with pyridazinone (FPR agonists), benzothiazole (EP 3,348,550A1 patent), and oxadiazole (antimicrobial precursors) cores .

Substituent Effects :

  • The 1,5-dimethylpyrazole group in the target compound likely enhances lipophilicity compared to polar substituents like the 4-methoxybenzyl group in FPR agonists .
  • The trifluoromethyl group in benzothiazole derivatives (e.g., EP 3,348,550A1) may improve metabolic stability relative to the target compound’s methylindole .

Indole-oxadiazole hybrids (e.g., 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol) are precursors to antimicrobial agents, suggesting the target compound’s indole moiety could be explored for similar applications .

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Patterns : The pyrazole ring in analogous compounds (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) forms N–H···O hydrogen bonds, stabilizing crystal lattices. Similar interactions are anticipated in the target compound .
  • Solubility : The presence of methyl groups in the target compound may reduce aqueous solubility compared to sulfonyl or methoxy-containing derivatives (e.g., benzothiazole-trimethoxyphenyl acetamide) .

Q & A

Q. Table 1: Key Crystallographic Data

ParameterValueSource
Space groupP2₁/c
R factor0.042 (I > 2σ(I))
C–C bond length (avg.)1.534 Å
Hydrogen bonds per unit2 (N–H···O), 3 (C–H···O)

Q. Table 2: Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield
Reaction time18–24 hours>75% yield
SolventDCM > THFHigher purity
Coupling agentEDC·HCl > DCCReduced side products

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